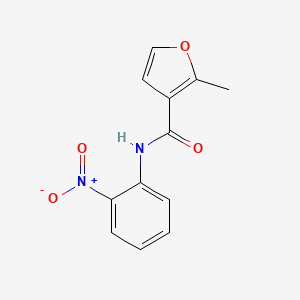

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-8-9(6-7-18-8)12(15)13-10-4-2-3-5-11(10)14(16)17/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCZLKUOSCBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Methyl N 2 Nitrophenyl Furan 3 Carboxamide and Its Analogs

Strategic Retrosynthetic Analysis of the 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide Architecture

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inicj-e.org This process helps in identifying strategic bonds for disconnection that correspond to reliable chemical reactions. amazonaws.com

Identification of Key Disconnection Points

The structure of this compound features a robust amide linkage connecting a furan (B31954) ring system to a nitrophenyl moiety. In retrosynthetic planning, the C-N bond of an amide is a common and highly effective disconnection point. amazonaws.com This is because amide bond formation is a well-established, reliable, and high-yielding class of reactions in organic synthesis.

Applying this strategy, the primary disconnection of the target molecule is at the amide bond. This simplifies the structure into two key precursors:

Precursor A: 2-methylfuran-3-carboxylic acid (or an activated derivative such as its acid chloride).

Precursor B: 2-nitroaniline (B44862).

This disconnection is advantageous as it breaks the molecule into two distinct heterocyclic and aromatic fragments, allowing for a convergent synthesis approach where each fragment can be prepared separately and then combined in a final step.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Precursor A (Furan Moiety) | Precursor B (Aniline Moiety) |

| This compound | Amide C-N Bond | 2-methylfuran-3-carboxylic acid | 2-nitroaniline |

Precursor Accessibility and Synthetic Feasibility Assessment

The viability of a synthetic plan hinges on the availability and ease of synthesis of the identified precursors.

2-Nitroaniline: This compound is a common and readily available commercial chemical. Its accessibility simplifies the synthetic route significantly, as it can be used directly without the need for prior synthesis.

Table 2: Precursor Feasibility Assessment

| Precursor | Commercial Availability | Synthetic Complexity | Role in Overall Synthesis |

| 2-nitroaniline | High | Low | Final coupling fragment |

| 2-methylfuran-3-carboxylic acid | Limited | Moderate to High | Key synthetic intermediate |

Multi-Step Chemical Synthesis Protocols for this compound

The forward synthesis, based on the retrosynthetic analysis, involves the preparation of the furan core followed by an amide coupling reaction.

The final step is the formation of the amide bond between 2-methylfuran-3-carboxylic acid and 2-nitroaniline. A standard and effective method involves the activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchemicalbook.com The resulting 2-methylfuran-3-carbonyl chloride is then reacted with 2-nitroaniline. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid (HCl) byproduct. nih.govnih.gov

General Amide Coupling Protocol:

Activation: 2-methylfuran-3-carboxylic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 2-methylfuran-3-carbonyl chloride. The excess thionyl chloride is typically removed under reduced pressure.

Coupling: The crude acyl chloride is dissolved in a dry solvent, and a solution of 2-nitroaniline and triethylamine is added dropwise at a controlled temperature (often 0 °C to room temperature).

Workup and Purification: After the reaction is complete, the mixture is typically washed with water and brine, dried over an anhydrous salt (like Na₂SO₄), and the solvent is evaporated. The resulting crude product is then purified, usually by recrystallization or column chromatography.

Synthesis of the 2-methylfuran-3-carboxylic Acid Core

The construction of the 2-methylfuran-3-carboxylic acid core is the most intricate part of the synthesis. Various methods for synthesizing substituted furans can be employed.

Classical methods for furan synthesis often rely on the cyclization of acyclic precursors through condensation reactions. pharmaguideline.com

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form furans. pharmaguideline.com To obtain the desired 2-methyl-3-carboxy substitution pattern, a specifically functionalized 1,4-dicarbonyl compound would be required.

Feist-Benary Furan Synthesis: This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. For the target furan, this could potentially involve the reaction of chloroacetone (B47974) with a β-keto ester like ethyl acetoacetate. The regioselectivity of the condensation can, however, be an issue that needs to be carefully controlled.

Other condensation strategies involve the reaction of aldehydes with α-substituted esters or ketones under acidic conditions to form furan rings. researchgate.netscispace.comcdnsciencepub.com

Table 3: Classical Furan Ring Synthesis Strategies

| Synthesis Method | General Reactants | Relevance to Target Structure |

| Paal-Knorr | 1,4-Dicarbonyl compound | Requires a specific 1,4-dicarbonyl precursor. |

| Feist-Benary | α-Halo ketone + β-Dicarbonyl compound | Potentially useful, but regioselectivity can be a challenge. |

| Acidic Condensation | Aldehyde + Active methylene (B1212753) compound (e.g., β-keto ester) | A plausible route using readily available starting materials. |

An alternative to constructing the furan ring from scratch is to functionalize a pre-existing, simpler furan derivative. The regioselectivity of electrophilic substitution on furan rings is highly dependent on the directing effects of existing substituents.

Direct electrophilic substitution (e.g., Friedel-Crafts acylation or carboxylation) on 2-methylfuran (B129897) typically occurs at the C5 position due to the activating and directing effect of the methyl group. pharmaguideline.com Achieving functionalization at the C3 position is therefore not straightforward via classical electrophilic substitution.

Synthesis of the 2-nitroaniline Amine Component

The amine precursor for the target molecule is 2-nitroaniline. The industrial synthesis of 2-nitroaniline is typically achieved through the reaction of 2-nitrochlorobenzene with ammonia (B1221849) at elevated temperatures and pressures.

A common laboratory-scale synthesis involves the nitration of a protected aniline (B41778) derivative. Direct nitration of aniline is generally inefficient as the strongly acidic conditions lead to the formation of the anilinium ion, which directs nitration to the meta position and is susceptible to oxidation. To circumvent this, the amino group is often protected, for example, as an acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled nitration. Following the nitration of acetanilide, the acetyl group is removed by hydrolysis to yield the desired 2-nitroaniline along with the para-isomer, which then requires separation.

Another approach involves the selective reduction of one nitro group in m-dinitrobenzene. This can be achieved using various reducing agents under controlled conditions to favor the formation of 2-nitroaniline.

Optimized Amidation Coupling Reactions for Carboxamide Formation

The core of the synthesis is the formation of the amide bond between 2-methylfuran-3-carboxylic acid and 2-nitroaniline. A common method for this transformation is the reaction of an activated carboxylic acid derivative, such as an acid chloride, with the amine. For instance, 2-methylfuran-3-carboxylic acid can be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form 2-methylfuran-3-carbonyl chloride. This highly reactive acid chloride is then reacted with 2-nitroaniline, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. chemicalbook.com A similar procedure has been reported for the synthesis of N-(2-nitrophenyl)furan-2-carboxamide from furan-2-carbonyl chloride and 2-nitroaniline in refluxing acetonitrile. nih.gov

For direct amidation of the carboxylic acid with the amine, a variety of coupling reagents can be employed to activate the carboxylic acid in situ. The choice of reagent is critical for achieving high yields and minimizing side reactions. These reagents are broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.com

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included. researchgate.net

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. They generate active OBt esters from the carboxylic acid, which readily react with amines.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known for their high efficiency and fast reaction times. peptide.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

The selection of the appropriate coupling reagent depends on factors such as the steric hindrance of the substrates, the desired reaction conditions, and cost.

Interactive Data Table: Comparison of Common Coupling Reagents for Amidation

| Reagent Class | Example Reagent | Common Additive | Key Advantages | Key Disadvantages |

| Carbodiimide | DCC, DIC | HOBt, Oxyma | Cost-effective | Byproduct can be difficult to remove (DCC), potential for side reactions |

| Phosphonium Salt | BOP, PyBOP | None required | High yields, low racemization | Can be sensitive to moisture |

| Uronium/Aminium Salt | HBTU, HATU, COMU | None required | Fast reactions, high efficiency | Higher cost, potential for guanidinylation side reaction |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and reaction duration.

Solvent: Aprotic solvents are generally preferred for amidation reactions to avoid competing reactions with the activated carboxylic acid. Common choices include dichloromethane (DCM), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (B95107) (THF). Greener solvent alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also been explored and shown to be effective, particularly with carbodiimide-mediated couplings. bohrium.com

Temperature: Amidation reactions are often carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating may be applied. Conversely, for highly reactive species or to minimize side reactions, cooling the reaction mixture (e.g., to 0 °C) during the addition of reagents is a common practice. chemicalbook.com

Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions. Reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Interactive Data Table: Illustrative Reaction Condition Optimization

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thionyl Chloride/Et₃N | DCM | 0 to RT | 4 | 85 |

| 2 | DIC/HOBt | DMF | RT | 12 | 90 |

| 3 | HATU/DIPEA | ACN | RT | 6 | 95 |

| 4 | PyBOP/DIPEA | 2-MeTHF | 40 | 8 | 92 |

Note: This table represents typical conditions and expected yields for analogous reactions and should be considered illustrative.

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A typical workup procedure involves quenching the reaction, followed by an extractive process. The organic layer is washed sequentially with a dilute acid (to remove basic impurities), a dilute base (to remove unreacted carboxylic acid), and brine, before being dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure. chemicalbook.com

Further purification is often achieved through one or more of the following techniques:

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The components are eluted with a suitable solvent system.

Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography can be employed.

The final, purified this compound is typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Novel Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amide bond formation. This includes minimizing waste, avoiding hazardous reagents, and using renewable resources and catalysts.

One approach is the use of phase-transfer catalysis (PTC) for the synthesis of N-aryl-furancarboxamides. This method can use a solid base like potassium carbonate and a phase-transfer catalyst such as PEG-400, offering a simpler and cleaner procedure compared to methods requiring organic bases. tandfonline.com

Enzymatic synthesis represents a promising green alternative. Lipases have been used in the polymerization of furan-based monomers to produce polyesters and polyamides under mild reaction conditions, which can help to avoid side reactions like decarboxylation that can occur at higher temperatures with monomers like 2,5-furandicarboxylic acid. researchgate.net This chemoenzymatic approach could potentially be adapted for the synthesis of individual carboxamide molecules.

The development of new catalysts is a key area of research for improving the efficiency and selectivity of amidation reactions.

Boron-based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation reactions. They activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reactions can often be performed under relatively mild conditions with the removal of water as the only byproduct. mdpi.com

Transition Metal Catalysts: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been used to synthesize functionalized N-aryl furan carboxamides. mdpi.com Palladium catalysis has also been employed for directed C-H arylation to create elaborate benzofuran-2-carboxamide (B1298429) derivatives, a strategy that could be adapted for furan systems. mdpi.com

Enzyme Catalysis: As mentioned, enzymes like lipases are being explored for furan-based polymer synthesis. researchgate.net The high selectivity of enzymes can lead to cleaner reactions with fewer byproducts. The development of robust and reusable immobilized enzymes could make this a viable and sustainable method for carboxamide synthesis.

These novel catalytic approaches offer pathways to synthesize this compound and its analogs with higher efficiency, selectivity, and a reduced environmental footprint compared to traditional stoichiometric methods.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over batch processing, including superior heat and mass transfer, enhanced safety profiles for hazardous reactions, and the potential for streamlined multi-step syntheses. uc.ptjst.org.in While a dedicated flow synthesis for this compound has not been detailed in the literature, a plausible and efficient route can be designed based on established flow chemistry principles for amide bond formation.

A hypothetical two-stage flow process could be employed. In the first stage, the precursor, 2-methylfuran-3-carboxylic acid, would be activated. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride. A flow setup would involve pumping a solution of the carboxylic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) through a heated reactor coil to ensure rapid and controlled conversion.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Stage 1: Acid Chloride Formation | Stage 2: Amidation |

| Reactants | 2-methylfuran-3-carboxylic acid, Oxalyl Chloride, cat. DMF | 2-methylfuran-3-carbonyl chloride, 2-nitroaniline, Triethylamine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reactor Type | Heated Coil Reactor (e.g., PFA tubing) | Coil Reactor |

| Temperature | 40-60 °C | 25-50 °C |

| Residence Time | 1-5 minutes | 5-20 minutes |

| Pressure | 1-5 bar | 1-5 bar |

| Quenching | In-line aqueous NaHCO₃ wash | In-line aqueous NaHCO₃ wash |

Solvent-Free or Aqueous-Phase Synthetic Strategies

The development of solvent-free and aqueous-phase syntheses is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical manufacturing by minimizing volatile organic compounds (VOCs). researchgate.net

Solvent-Free Strategies: Solvent-free amide bond formation can be achieved through various methods. One approach involves the direct thermal condensation of the carboxylic acid and amine, often requiring high temperatures (140-160 °C) and azeotropic removal of water to drive the reaction to completion. google.comrsc.org Boric acid can serve as an efficient catalyst for this type of direct amidation under solvent-free heating conditions. researchgate.net

Another promising solvent-free method utilizes methoxysilanes as coupling agents. nih.gov Carboxylic acids and amines can be reacted in the presence of reagents like tetramethoxysilane (B109134) under neat conditions, often with gentle heating, to produce amides in good to excellent yields. This method avoids harsh conditions and stoichiometric byproducts associated with traditional coupling agents. nih.gov

Aqueous-Phase Strategies: While challenging due to the poor nucleophilicity of 2-nitroaniline and potential insolubility of reactants, aqueous-phase amide synthesis is highly desirable. researchgate.net The use of phase-transfer catalysts, such as benzyltriethylammonium chloride (TEBA), has been shown to facilitate the synthesis of N-aryl-amides in aqueous media. researchgate.net This approach involves the reaction of an acid chloride with an arylamine in a biphasic system, where the catalyst facilitates the transfer of reactants between the aqueous and organic phases. Surfactant-based micellar catalysis could also enable the reaction in water by creating hydrophobic microenvironments for the reactants.

Table 2: Comparison of Alternative Synthetic Strategies

| Strategy | Reagents/Conditions | Advantages | Potential Challenges |

| Solvent-Free (Thermal) | 2-methylfuran-3-carboxylic acid, 2-nitroaniline, Boric Acid (cat.), Heat (140-160°C) | No solvent waste, high atom economy. researchgate.net | High temperatures may degrade furan ring; requires vacuum for water removal. |

| Solvent-Free (Silane) | 2-methylfuran-3-carboxylic acid, 2-nitroaniline, Tetramethoxysilane, Heat (60-80°C) | Mild conditions, no solvent, moisture tolerant. nih.gov | Cost of silane (B1218182) reagent; silicon-based byproducts. |

| Aqueous-Phase (PTC) | 2-methylfuran-3-carbonyl chloride, 2-nitroaniline, TEBA (cat.), Water/Organic biphasic system | Eliminates hazardous organic solvents. researchgate.net | Requires synthesis of acid chloride; potential for hydrolysis. |

Chemoenzymatic or Biocatalytic Approaches to Intermediate Synthesis

Chemoenzymatic synthesis leverages the high selectivity and mild operating conditions of enzymes for key transformations within a multi-step chemical route. For this compound, biocatalysis is particularly relevant for the sustainable production of the key intermediate, 2-methylfuran-3-carboxylic acid.

The conventional synthesis of this intermediate can be energy-intensive. A greener alternative is the selective oxidation of a bio-derived precursor, such as 2-methyl-3-furaldehyde. Whole-cell biocatalysts, including strains of Pseudomonas putida, have demonstrated the ability to oxidize furanic aldehydes to their corresponding carboxylic acids with high yields and selectivities. frontiersin.org These biotransformations occur in aqueous media under mild temperature and pH conditions. frontiersin.org Engineered E. coli expressing specific aldehyde dehydrogenases are also effective for this transformation.

While the enzymatic synthesis of the furan carboxylic acid intermediate is well-established, the direct enzymatic amidation to form the final product is more challenging, particularly with a deactivated amine like 2-nitroaniline. Lipases, such as Candida antarctica Lipase B (CALB), are known to catalyze amidation reactions, but typically work best with more nucleophilic, aliphatic amines. nih.govuniovi.es Therefore, a practical chemoenzymatic route would involve the biocatalytic synthesis of the acid intermediate followed by a conventional chemical coupling step to form the final amide.

Table 3: Research Findings on Biocatalytic Synthesis of Furan Carboxylic Acids

| Substrate | Biocatalyst | Key Findings | Yield/Titer | Reference |

| Furfural (B47365) (FAL) | Pseudomonas putida KT2440 | Selective oxidation to furoic acid (FA); fed-batch strategy overcomes substrate inhibition. | 204 mM FA in 3h (>97% yield) | frontiersin.org |

| 5-Hydroxymethylfurfural (HMF) | P. putida KT2440 | Efficient conversion to corresponding carboxylic acid. | High conversion | frontiersin.org |

| Furan Aldehydes | Recombinant E. coli expressing SAPDH | High productivity for various furan carboxylic acids. | 89% isolated yield (gram scale) | N/A |

Scale-Up Considerations and Process Chemistry for Research Quantities

Transitioning the synthesis of this compound from milligram to multi-gram research quantities requires careful consideration of several process chemistry factors to ensure safety, efficiency, and reproducibility. catsci.com

Reagent Selection and Stoichiometry: For gram-scale synthesis, the cost and availability of starting materials and reagents become more critical. catsci.com While potent but expensive coupling reagents (e.g., HATU, PyBOP) are common in discovery chemistry, for larger quantities, more cost-effective activators like thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) are preferable. ucl.ac.ukscribd.com Optimizing the stoichiometry to avoid large excesses of any single reagent is crucial to minimize cost and simplify purification.

Reaction Conditions and Safety: The standard method for forming the amide bond involves activating the carboxylic acid, which can be an exothermic process. Temperature control is vital. On a larger scale, what might be a minor temperature fluctuation in a test tube can become a significant exotherm in a round-bottom flask, potentially leading to side reactions or degradation of the thermally sensitive furan ring. catsci.com The use of an addition funnel for slow, controlled addition of reagents and an ice bath for cooling is standard practice.

Work-up and Purification: Purification by column chromatography, while feasible for small quantities, becomes cumbersome and solvent-intensive at a larger scale. Developing a robust crystallization or precipitation procedure is highly desirable for isolating the final product. This involves screening various solvent/anti-solvent systems. The work-up must also efficiently remove unreacted starting materials and coupling byproducts. For example, if a carbodiimide-based coupling agent is used, the resulting urea (B33335) byproduct must be effectively removed, often through aqueous washes or filtration. scribd.com

Process Mass Intensity (PMI): Evaluating the PMI (the total mass of materials used per mass of product) is a key metric for assessing the "greenness" of the process. ucl.ac.uk For research quantities, minimizing solvent volumes for both the reaction and purification steps can significantly improve the PMI. Choosing more concentrated reaction conditions, where feasible, and opting for crystallization over chromatography are effective strategies.

Table 4: Key Scale-Up Parameters and Challenges for Amide Synthesis

| Parameter | Laboratory Scale (<100 mg) | Research Scale (1-10 g) | Key Challenge |

| Activation Reagent | HATU, PyBOP | Thionyl Chloride, CDI, Boronic Acids | Cost, atom economy, byproduct removal. ucl.ac.ukscribd.com |

| Temperature Control | Ambient/Heating Block | Ice bath, controlled addition | Managing exotherms from activation/amidation. catsci.com |

| Purification | Preparative TLC/Column Chromatography | Crystallization/Recrystallization | Solvent consumption, time, and scalability. |

| Solvent Volume | Often dilute (0.1 M) | More concentrated (0.5-1.0 M) | Efficient mixing and heat transfer. |

| Waste Generation | Minimal | Significant (solvents, byproducts) | Environmental impact, disposal costs. |

Molecular and Cellular Biological Activities of 2 Methyl N 2 Nitrophenyl Furan 3 Carboxamide

Comprehensive In Vitro Biological Screening Profiles

No high-throughput screening data for 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide against diverse panels of biological targets, such as enzyme families or receptor classes, is available in the reviewed scientific literature.

There are no published studies detailing the effects of this compound in cell-based assays. Information regarding its impact on cellular proliferation, viability, or its activity in specific reporter gene assays has not been reported. While studies on other furan (B31954) derivatives have shown activities such as anti-cancer potential in various cell lines, these findings cannot be extrapolated to the specific compound . nih.gov

Phenotypic screening has been successfully used to identify bioactive furan-2-carboxylic acid derivatives with potential applications in metabolic diseases like type 2 diabetes. nih.govresearchgate.net However, no published research indicates that this compound has been subjected to phenotypic screening in any defined biological system.

Detailed Analysis of Targeted Biological Interactions

While enzyme inhibition studies have been performed on some furan and thiophene-2-carboxamide derivatives against enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), there is no specific information available on the enzyme inhibition profile of this compound. researchgate.net The kinetics and mechanism (reversible, irreversible, competitive, etc.) of its potential interaction with any enzyme target have not been documented.

No studies on the receptor binding affinity of this compound have been found in the scientific literature. Data on its potential to bind to any specific receptor class and its corresponding ligand-binding affinities are currently unavailable.

Modulatory Effects on Ion Channels or Transporters

Ion channels and transporters are crucial proteins that regulate the flow of ions across cell membranes, playing a fundamental role in numerous physiological processes. A comprehensive search of scientific databases and literature was conducted to identify studies investigating the effects of this compound on these proteins. At present, there are no specific studies or published data detailing the modulatory effects of this compound on any specific ion channels or transporters. While research exists on how various furan-containing compounds or other unrelated molecules modulate ion channel activity, this information is not directly applicable to the subject compound.

Cellular Responses and Pathway Modulation Studies

This section explores the influence of this compound on key cellular processes and signaling pathways.

The cell cycle is a tightly regulated series of events leading to cell division, while apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis. Chemical compounds can influence these pathways, making them areas of significant research interest. However, a thorough review of the literature reveals no available studies that specifically document the influence of this compound on cell cycle progression or the induction of apoptotic pathways. Research on other nitrophenyl and furan-based molecules has shown effects on cell cycle and apoptosis, but these findings cannot be attributed to this compound without direct experimental evidence.

Inflammatory and immunological pathways are complex signaling networks that govern the body's response to injury and infection. An extensive search for research articles and experimental data was performed to determine if this compound modulates these pathways. The search did not yield any specific information or published results regarding the activity of this compound in inflammatory or immunological models.

Cellular metabolism and energy homeostasis involve intricate biochemical reactions that sustain life. Investigations into how chemical entities affect these pathways are critical for understanding their biological effects. Currently, there is no published research specifically investigating the impact of this compound on metabolic pathways or the regulation of energy homeostasis in any biological system.

Transcriptomics and proteomics are powerful tools used to obtain a global view of how a compound affects a cell's gene expression and protein landscape. These analyses can reveal the mechanisms of action and broader cellular responses to a given substance. A search for such studies related to this compound was conducted. No transcriptomic or proteomic data are currently available in the public scientific literature for cells or tissues treated with this specific compound.

Selectivity and Off-Target Profiling in Biological Systems

Selectivity and off-target profiling are crucial for characterizing the specificity of a compound's biological activity. This involves testing the compound against a wide range of biological targets to identify intended and unintended interactions. There is currently no available scientific literature or data from screening panels that detail the selectivity profile or off-target effects of this compound.

Lack of Publicly Available Data for this compound Precludes Detailed Biological Activity Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant absence of published research on the specific biological activities of the compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its molecular and cellular interactions as requested.

The specific areas of inquiry, namely "Counter-Screening Against Closely Related Biological Targets" and "Identification of Potential Off-Target Interactions Using Chemoproteomics or Activity-Based Probes," require extensive, publicly available experimental data that does not currently exist for this molecule. These analyses are typically part of advanced preclinical drug discovery and development, and such studies for this particular compound have not been published in the accessible scientific domain.

While research exists for structurally related compounds, such as other furan carboxamide derivatives, these findings are not directly applicable to this compound. The precise arrangement of atoms and functional groups in a molecule dictates its unique biological properties, and extrapolating data from different compounds would be scientifically unsound.

Without primary research detailing the compound's interactions with biological systems, any discussion on its target selectivity or off-target profile would be purely speculative and would not meet the required standards of scientific accuracy.

Mechanistic Elucidation of 2 Methyl N 2 Nitrophenyl Furan 3 Carboxamide Action at the Molecular Level

Identification and Validation of Primary Molecular Targets

The process of identifying and validating the primary molecular targets of a novel compound is a critical step in understanding its mechanism of action. This typically involves a combination of sophisticated experimental techniques designed to isolate and characterize the specific biomolecules with which the compound interacts to elicit a biological response.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique used to isolate a target protein from a complex biological mixture. nih.gov In the context of 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide, this would involve immobilizing the compound onto a solid support matrix. This matrix is then used to "capture" its binding partners from a cell lysate. Subsequent elution and analysis, often by mass spectrometry, can identify the proteins that have a specific affinity for the compound.

Hypothetical Affinity Chromatography Data for a Furan (B31954) Derivative:

| Parameter | Value |

| Ligand | Immobilized this compound |

| Mobile Phase | Cell Lysate |

| Elution Buffer | High concentration of free compound or pH change |

| Potential Target(s) | To be identified via Mass Spectrometry |

Chemical Genetics and Genetic Knockout/Knockdown Studies

Chemical genetics involves using small molecules to perturb protein function, offering insights into biological pathways. In conjunction with genetic techniques such as CRISPR-Cas9 knockout or siRNA knockdown, researchers can systematically eliminate or reduce the expression of candidate target proteins. If the biological effect of this compound is diminished or abolished in cells lacking a specific protein, it provides strong evidence that this protein is a primary target.

Live-Cell Imaging of Target Engagement

Visualizing the interaction between a compound and its target in a living cell provides direct evidence of target engagement. nih.gov This can be achieved by labeling the compound with a fluorescent tag and observing its colocalization with a fluorescently-tagged protein of interest using advanced microscopy techniques. Another approach involves using biosensors that change their fluorescent properties upon compound binding.

Biophysical Characterization of Compound-Target Interactions

Once a primary molecular target has been identified, the next step is to characterize the physical and thermodynamic properties of the interaction. This provides a deeper understanding of the binding mechanism and can guide the development of more potent and selective derivatives.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur when two molecules interact. nih.govresearchgate.net By titrating this compound into a solution containing its purified target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. This thermodynamic signature provides valuable information about the forces driving the interaction.

Illustrative ITC Data for a Compound-Target Interaction:

| Thermodynamic Parameter | Value |

| Association Constant (KA) | To be determined (e.g., 1.5 x 106 M-1) |

| Dissociation Constant (KD) | To be determined (e.g., 0.67 µM) |

| Stoichiometry (n) | To be determined (e.g., 1.1) |

| Enthalpy (ΔH) | To be determined (e.g., -8.5 kcal/mol) |

| Entropy (ΔS) | To be determined (e.g., 2.3 cal/mol/deg) |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), which together define the binding affinity (KD).

Representative SPR Kinetic Data:

| Kinetic Parameter | Value |

| Association Rate (kon) | To be determined (e.g., 2.1 x 105 M-1s-1) |

| Dissociation Rate (koff) | To be determined (e.g., 1.4 x 10-2 s-1) |

| Dissociation Constant (KD) | To be determined (e.g., 67 nM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions (e.g., chemical shift perturbations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution. protocols.io One of the most common NMR methods for this purpose is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.govresearchgate.net This method relies on the principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. nih.gov When a ligand like this compound binds to a protein, it perturbs the environment of the amino acid residues in and around the binding pocket.

To perform a CSP study, a series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra are recorded on a ¹⁵N-isotopically labeled protein sample. The first spectrum is of the protein alone, and subsequent spectra are recorded after titrating in increasing concentrations of the unlabeled compound. bcm.edu Each peak in the ¹H-¹⁵N HSQC spectrum corresponds to the amide group of a specific amino acid residue (excluding prolines).

Upon binding of this compound, residues involved in the interaction will experience a change in their chemical environment, causing their corresponding peaks in the spectrum to shift. bcm.edu By tracking these shifts, researchers can:

Confirm Binding: The observation of significant and specific chemical shift changes upon addition of the compound provides direct evidence of binding.

Identify the Binding Site: By assigning the shifted peaks back to specific residues in the protein's sequence, the binding site or "epitope" for the compound can be mapped onto the protein's structure. researchgate.net

Estimate Binding Affinity: By plotting the magnitude of the chemical shift changes against the ligand concentration, a binding curve can be generated to calculate the dissociation constant (Kd), which quantifies the binding affinity. nih.gov

The magnitude of the combined chemical shift perturbation (Δδ) for each residue i is typically calculated using the following equation, which accounts for changes in both the proton (¹H) and nitrogen (¹⁵N) chemical shifts:

Δδᵢ = √[ (ΔδHᵢ)² + (α * ΔδNᵢ)² ]

Where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of the two nuclei. researchgate.net

Interactive Data Table: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Binding to this compound

| Residue | Δδ (ppm) | Location in Protein | Implication |

| Val-38 | 0.35 | Hydrophobic Pocket | Direct interaction with furan or methyl group |

| Tyr-61 | 0.42 | Pocket Entrance | Potential hydrogen bond with carboxamide |

| Phe-88 | 0.31 | Hydrophobic Pocket | π-stacking with nitrophenyl ring |

| Leu-91 | 0.05 | Distant from pocket | Not directly involved in binding |

| Asp-102 | 0.28 | Edge of Pocket | Potential electrostatic or H-bond interaction |

X-ray Crystallography or Cryo-Electron Microscopy of Compound-Target Complexes

To obtain a definitive, high-resolution three-dimensional structure of this compound bound to its protein target, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be employed. These techniques provide a static snapshot of the compound-target complex, revealing the precise binding orientation, conformation, and the specific molecular interactions that stabilize the complex.

X-ray Crystallography involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. This method can yield atomic-resolution structures, clearly showing hydrogen bonds, hydrophobic interactions, and the precise geometry of the binding pocket.

While a crystal structure for the specific compound this compound is not publicly available, data from a closely related analogue, N-(2-nitrophenyl)furan-2-carboxamide, provides insight into the likely structural characteristics. nih.gov Analysis of this analogue revealed a nearly planar conformation, with specific dihedral angles between the furan and benzene (B151609) rings, and the formation of intramolecular interactions. nih.gov Similar structural details would be sought for the target compound in complex with its protein.

Cryo-Electron Microscopy (Cryo-EM) is an alternative technique that is particularly useful for large protein complexes or proteins that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These 2D images are then computationally combined to reconstruct a 3D density map. Recent advances have enabled cryo-EM to achieve near-atomic resolution for many samples. nih.gov

Interactive Data Table: Illustrative Crystallographic Data (Based on Analogue N-(2-Nitrophenyl)furan-2-carboxamide)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.0380 | nih.gov |

| b (Å) | 12.8072 | nih.gov |

| c (Å) | 11.3701 | nih.gov |

| β (°) | 97.819 | nih.gov |

| Dihedral Angle (Phenyl-Furan) | 9.71° | nih.gov |

| Key Interaction | Intramolecular H-bond (Amide N-H to Nitro O) | nih.gov |

Note: This data is for the related compound N-(2-nitrophenyl)furan-2-carboxamide and is presented for illustrative purposes.

Conformational Changes and Allosteric Modulation Induced by this compound

The binding of a small molecule to a protein can induce conformational changes that alter the protein's function. When this binding occurs at a site distinct from the primary functional (orthosteric) site and modulates the protein's activity, it is known as allosteric modulation. nih.govresearchgate.net

Investigating whether this compound acts as an allosteric modulator would involve a combination of structural and functional studies. Structural methods like X-ray crystallography or NMR could reveal if the compound binds to a previously unknown pocket, distant from the active site. Furthermore, these techniques can show if binding induces a conformational shift in the protein, for example, by comparing the structure of the protein with and without the compound bound.

Functionally, allosteric modulators often change the affinity or efficacy of the endogenous ligand. For instance, a positive allosteric modulator (PAM) might increase the binding affinity of the natural substrate or enhance the protein's response upon substrate binding, without directly competing with it. Functional assays (e.g., enzyme kinetics or cell-based signaling assays) would be performed in the presence and absence of both the compound and the orthosteric ligand to characterize such effects.

Downstream Signaling Cascade Analysis and Cellular Consequences

If this compound targets a protein involved in a signaling pathway, its binding will have consequences for downstream cellular events. nih.govrsc.org Analyzing these effects is crucial to understanding the compound's cellular mechanism of action.

This investigation typically involves cell-based assays. After treating cultured cells with the compound, researchers can measure various downstream endpoints. Common techniques include:

Western Blotting: To measure changes in the expression or post-translational modification (e.g., phosphorylation) of key downstream proteins in the pathway.

Reporter Gene Assays: If the pathway culminates in the activation of a transcription factor, a reporter gene system can be used to quantify this activation.

Measurement of Second Messengers: Assays to quantify changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP), calcium ions (Ca²⁺), or inositol (B14025) phosphates.

Phenotypic Assays: Observing changes in cell behavior, such as proliferation, apoptosis (cell death), or differentiation, provides a broader understanding of the compound's ultimate cellular impact.

For example, if the compound modulates a G protein-coupled receptor (GPCR), researchers would measure changes in cAMP or Ca²⁺ levels. If it targets a kinase, they would use specific antibodies to detect the phosphorylation state of the kinase's substrates. umn.edu

Investigation of Metabolism and Stability in Biological Matrices (Preclinical, in vitro only)

Before a compound can be considered for further development, its metabolic stability must be assessed. These in vitro studies predict how quickly the compound will be broken down by metabolic enzymes, primarily those in the liver. springernature.com

The most common method for assessing metabolic stability is the liver microsomal stability assay. evotec.comdomainex.co.uk Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially the Cytochrome P450 (CYP) superfamily. slideshare.net

In this assay, this compound would be incubated with liver microsomes (typically from human, rat, or mouse to assess inter-species differences) and a necessary cofactor, NADPH, which initiates Phase I metabolic reactions. protocols.iomercell.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rate of disappearance of the compound is used to calculate key parameters:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of blood flow and other physiological factors.

A control incubation without NADPH is also run to ensure the compound's disappearance is due to enzymatic metabolism and not chemical instability. evotec.com

Interactive Data Table: Representative Microsomal Stability Data

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

| Human | 45.2 | 15.3 | Moderate |

| Rat | 18.5 | 37.4 | Low |

| Mouse | > 60 | < 11.5 | High |

While the stability assay quantifies the rate of metabolism, it does not identify where on the molecule metabolism occurs. Metabolic "soft spot" identification is the process of determining the specific chemical sites on a molecule that are most susceptible to metabolism. nih.govsygnaturediscovery.com

This is typically done by analyzing the samples from the microsomal stability assay using high-resolution mass spectrometry. mdpi.com The mass spectrometer detects not only the parent compound but also the metabolites formed. By determining the exact mass of the metabolites, their chemical formula can be deduced. For example, an increase in mass of 16 Da (+O) suggests a hydroxylation event. Fragmentation analysis (MS/MS) is then used to pinpoint the location of this modification on the molecular structure.

For this compound, potential metabolic soft spots could include:

Oxidation of the furan methyl group: A common metabolic pathway leading to a primary alcohol and then a carboxylic acid. acs.org

Hydroxylation of the furan or phenyl rings: Aromatic hydroxylation is a frequent CYP-mediated reaction.

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamine, and ultimately an amine group. nih.gov

Oxidative opening of the furan ring: Furan rings can be metabolically opened to form reactive γ-ketoenal intermediates. nih.gov

Identifying these soft spots allows medicinal chemists to modify the compound's structure—for example, by replacing a susceptible hydrogen with a fluorine atom—to block metabolism, improve stability, and enhance the compound's pharmacokinetic properties. nih.gov

Metabolite Identification in Research Models

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the metabolic fate of this compound. Consequently, there is no available information on the identification of its metabolites in any research models.

The biotransformation of a chemical compound is a critical aspect of understanding its pharmacological and toxicological profile. This process, primarily occurring in the liver, involves a series of enzymatic reactions that modify the parent compound into various metabolites. These metabolites can be inactive, active, or even reactive, leading to therapeutic effects or toxicity. The identification of these metabolic products in preclinical research models, such as in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal studies, is a fundamental step in drug development and chemical risk assessment.

While no direct metabolic data exists for this compound, general metabolic pathways for structurally related moieties, such as the furan ring and nitrophenyl group, have been documented for other compounds.

Furan Ring Metabolism:

The furan ring, a component of many xenobiotics, is known to undergo metabolic activation by cytochrome P450 (P450) enzymes. nih.govnih.gov This process can lead to the formation of reactive intermediates. nih.gov For the parent compound, furan, P450-catalyzed oxidation results in the formation of a highly reactive α,β-unsaturated dicarbonyl species, cis-2-butene-1,4-dial (BDA). nih.govchemicalbook.com This reactive metabolite can covalently bind to cellular macromolecules such as proteins and DNA, a process linked to the observed toxicity of many furan-containing compounds. nih.govresearchgate.net The subsequent metabolites that are often identified in research models are conjugates of this reactive intermediate with endogenous nucleophiles like glutathione (B108866) (GSH) and amino acids such as lysine. nih.govnih.govmdpi.com

Nitrophenyl Group Metabolism:

The nitrophenyl moiety is also subject to metabolic transformations. The nitro group can be reduced by various nitroreductases to form nitroso, hydroxylamino, and ultimately amino metabolites. This reductive pathway is a common metabolic fate for many nitroaromatic compounds.

Potential Metabolic Pathways for this compound:

Based on the known metabolism of these structural components, several hypothetical metabolic pathways for this compound can be postulated:

Furan Ring Oxidation: The 2-methylfuran (B129897) moiety could be oxidized by P450 enzymes, potentially leading to the formation of a reactive ring-opened metabolite, analogous to the metabolism of furan and 2-methylfuran. researchgate.net Subsequent conjugation of this reactive species with glutathione or other cellular nucleophiles would be expected.

Nitroreduction: The 2-nitro group on the phenyl ring could undergo reduction to form the corresponding nitroso, hydroxylamino, and amino derivatives.

Hydroxylation: Aromatic hydroxylation of the nitrophenyl ring is another possible metabolic route.

Amide Hydrolysis: The carboxamide linkage could be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 2-methylfuran-3-carboxylic acid and 2-nitroaniline (B44862). Each of these products would then undergo further metabolism.

It is crucial to emphasize that these are predicted pathways based on chemical structure and the known metabolism of similar functional groups in other compounds. Without dedicated experimental studies on this compound, its actual metabolic profile remains unknown. The identification and characterization of its metabolites in various research models would be essential to fully understand its disposition and potential biological effects.

Data on Metabolite Identification:

As no research has been published on the metabolism of this compound, there is no data to present in tabular format.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl N 2 Nitrophenyl Furan 3 Carboxamide Analogs

Rational Design Principles for SAR Exploration

The rational design of analogs of a lead compound like 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide involves a strategic approach to modify its chemical structure to enhance desired biological activities and improve pharmacokinetic profiles. Key strategies include bioisosteric replacements, scaffold hopping, and the design of focused libraries.

Bioisosterism is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or metabolic stability. researchgate.net In the context of furan-3-carboxamide (B1318973) analogs, bioisosteric replacements can be applied to various parts of the molecule. For instance, the furan (B31954) ring itself, being an electron-rich heterocycle, can be a site of metabolic oxidation. nih.govresearchgate.net Replacing the furan ring with other five-membered heterocycles such as thiophene (B33073), pyrrole, or isoxazole (B147169) can alter the electronic distribution and metabolic stability of the molecule. researchgate.netnih.gov For example, the replacement of a furan ring with an isoxazole or pyrazole (B372694) has been shown in some series to lead to better inhibitory effects. nih.gov

Scaffold hopping is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a structurally different one, while maintaining the original biological activity. rsc.orgnih.gov This strategy is often employed to escape from undesirable properties associated with the original scaffold, such as toxicity or poor pharmacokinetics, or to explore novel chemical space and secure intellectual property. researchgate.netrsc.orgresearchgate.net For a furan-based scaffold, hopping to a benzofuran (B130515) or a non-aromatic heterocyclic ring could be explored to modulate the compound's properties. researchgate.net

A hypothetical application of these principles to the this compound scaffold is presented in the table below, illustrating potential bioisosteric replacements and scaffold hops.

| Original Moiety | Potential Bioisostere/Scaffold Hop | Rationale |

| Furan Ring | Thiophene, Pyrrole, Isoxazole | Modulate electronics, metabolic stability, and hydrogen bonding capacity. researchgate.netnih.gov |

| 2-Nitrophenyl Group | 2-Cyanophenyl, Pyridyl with nitro group | Mimic electron-withdrawing nature with altered metabolic profile. researchgate.net |

| Carboxamide Linker | Reverse Amide, 1,2,3-Triazole | Improve metabolic stability and alter hydrogen bonding pattern. researchgate.net |

| Furan Scaffold | Benzofuran, Indole | Increase molecular complexity and explore different binding interactions. researchgate.net |

This table presents hypothetical examples based on general medicinal chemistry principles.

Following the identification of an initial hit from screening, a focused library of analogs is often designed and synthesized to rapidly explore the SAR around the hit compound. nih.gov The design of such a library is guided by the initial SAR data and computational modeling. nih.gov For this compound, a focused library would likely involve systematic variations at key positions: the methyl group on the furan ring, the substituents on the phenyl ring, and the amide linkage. The goal is to identify which substitutions are favorable for activity and to what extent they can be modified. dtu.dk This approach allows for a more efficient exploration of the chemical space around the initial hit compared to a random or highly diverse library. fchgroup.net

Systematic Chemical Modifications on the Furan Ring System

The furan ring is a key component of the this compound scaffold and is a prime target for systematic chemical modifications to probe its role in biological activity.

The methyl group at the 2-position of the furan ring can be systematically varied to explore the impact of size, lipophilicity, and electronics on activity. Replacing the methyl group with other alkyl groups (ethyl, isopropyl, tert-butyl) can probe for steric tolerance in the binding pocket. Substitution with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxymethyl) can modulate the electronic properties of the furan ring. orientjchem.org The following table illustrates potential modifications and their expected impact.

| Modification at Position 2 | Potential Impact on Activity/Properties |

| Hydrogen | Probes the necessity of a substituent at this position. |

| Ethyl, Isopropyl | Explores steric tolerance and potential for increased lipophilicity. |

| Cyclopropyl | Introduces conformational rigidity. |

| Trifluoromethyl | Increases metabolic stability and alters electronics (electron-withdrawing). |

| Hydroxymethyl, Methoxymethyl | Introduces hydrogen bonding potential and modulates polarity. |

This table is illustrative and based on general SAR principles.

Replacing the oxygen atom of the furan ring with another heteroatom, such as sulfur (to form a thiophene) or nitrogen (to form a pyrrole), can significantly alter the aromaticity, electronic distribution, and hydrogen bonding capabilities of the ring system. bris.ac.ukrsc.org Such modifications can lead to improved binding affinity or altered selectivity.

Ring fusion, where the furan ring is fused with another ring system (e.g., a benzene (B151609) ring to form a benzofuran), can expand the molecular scaffold and introduce new interaction points with the biological target. nih.gov Fused systems are also more rigid, which can be entropically favorable for binding. The synthesis of furan-ring fused chalcones has been shown to enhance antiproliferative activity compared to their non-fused counterparts. nih.gov

Steric bulk can either be beneficial or detrimental to activity, depending on the size and shape of the target's binding pocket. researchgate.net For example, bulky substituents on the phenyl ring could enhance activity by promoting favorable hydrophobic interactions, or they could decrease activity by causing steric clashes. A careful balance of electronic and steric factors is therefore essential in the design of potent and selective analogs of this compound.

Modifications of the Nitrophenyl Moiety

The nitrophenyl moiety of the parent compound is a critical region for molecular interactions and significantly influences the compound's electronic and steric profile. Modifications to this group, including altering the position of the nitro substituent, introducing other functional groups, or replacing the entire ring system, are key strategies in analog design.

In studies of other classes of bioactive compounds, such as chalcones, the position of the nitro group has been shown to be a determining factor for activity. For instance, certain anti-inflammatory activities were found to be highest when the nitro group was located at the ortho position, while vasorelaxant effects were more pronounced with a para-nitro substituent. mdpi.com For 2-methyl-N-(phenyl)furan-3-carboxamide analogs, moving the nitro group from the ortho to the meta or para position would be expected to have significant consequences:

Ortho-position: The proximity of the nitro group to the amide linker allows for potential intramolecular hydrogen bonding with the amide N-H, which can planarize the molecule. This conformation may be crucial for fitting into a specific binding pocket. However, this proximity also creates significant steric hindrance.

Meta-position: Placing the nitro group at the meta-position reduces steric clash with the amide linker and alters the electronic influence on the amide nitrogen compared to the other isomers.

The optimal position of the nitro group is therefore highly dependent on the specific topology and electronic requirements of the biological target.

Table 1: Predicted Effects of Nitro Group Positional Isomerism

| Position | Predicted Steric Effect | Predicted Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Ortho (2-NO₂) (Parent) | High steric hindrance; potential for intramolecular H-bonding. | Moderate electron-withdrawal; influences amide bond conformation. | Activity may depend on a specific planar conformation. |

| **Meta (3-NO₂) ** | Reduced steric hindrance compared to ortho. | Strong inductive electron-withdrawal; alters charge distribution. | May improve binding by reducing steric clash. |

Introducing a variety of substituents onto the phenyl ring is a classical strategy to probe the steric, electronic, and lipophilic requirements for activity. The nature and position of these substituents can fine-tune the molecule's interaction with its target and modify its pharmacokinetic properties.

Halogens (F, Cl, Br, I): Halogen atoms are often used to modulate activity. nih.gov They are electron-withdrawing and increase lipophilicity. Their size increases down the group (F < Cl < Br < I), allowing for the systematic probing of steric tolerance within a binding site. In some related N-aryl amide systems, the introduction of electronegative substituents, particularly at the para-position, has been shown to increase potency. nih.gov The addition of a second substituent, such as a halogen at the ortho-position, can further enhance activity. nih.gov

Alkyl Groups (e.g., -CH₃, -C₂H₅): Alkyl groups are electron-donating and increase lipophilicity. libretexts.orgchemistrysteps.com They can form favorable van der Waals interactions in hydrophobic pockets of a target protein. However, their bulk can also lead to steric clashes that reduce activity.

Electron-Withdrawing Groups (EWGs) (e.g., -CN, -CF₃): Strongly electron-withdrawing groups like cyano (-CN) and trifluoromethyl (-CF₃) can significantly alter the electronic character of the phenyl ring. They can participate in dipole-dipole interactions or act as hydrogen bond acceptors. In some heterocyclic amide series, EWGs on an N-phenyl ring were found to be crucial for maintaining or enhancing biological activity. researchgate.net

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂): Electron-donating groups increase the electron density of the aromatic ring. Methoxy (-OCH₃) groups can also act as hydrogen bond acceptors. The effect of EDGs is highly context-dependent; in some cases, they can improve activity, while in others, they may be detrimental.

Systematic variation of these substituents, as summarized in the table below, is essential for developing a comprehensive SAR profile.

Table 2: Influence of Phenyl Ring Substituents on Potential Activity

| Substituent (R) | Type | Potential Effects |

|---|---|---|

| -F, -Cl, -Br | Halogen (EWG) | Increases lipophilicity; potential for halogen bonding; alters electronics. |

| -CH₃ | Alkyl (EDG) | Increases lipophilicity; potential for hydrophobic interactions. |

| -CF₃ | Strong EWG | Increases lipophilicity; strong electronic perturbation; H-bond acceptor. |

| -CN | Strong EWG | Polar; linear geometry; H-bond acceptor. |

| -OCH₃ | EDG | H-bond acceptor; can influence conformation and solubility. |

Replacing the entire nitrophenyl moiety with other cyclic systems is a significant modification aimed at exploring new binding interactions, improving physicochemical properties, or securing novel intellectual property. nih.gov Bioisosteric replacement of a phenyl ring with a heteroaromatic ring such as pyridine (B92270), thiophene, or pyrazole is a common strategy. researchgate.netijnrd.org

For example, studies comparing N-phenylcarboxamides with their N-thienylcarboxamide (thiophene ring) counterparts have shown that thiophene can act as an effective bioisostere of the benzene ring, with some positional isomers retaining or even improving biological activity. nih.gov Such a replacement can:

Introduce Heteroatoms: Nitrogen, sulfur, or oxygen atoms in the ring can act as hydrogen bond acceptors or donors, creating new interactions with the target that were not possible with the phenyl ring. nih.gov

Modulate Physicochemical Properties: Heteroaromatic rings can alter the molecule's solubility, metabolic stability, and polarity compared to the nitrophenyl ring.

Alter Conformation: The geometry and electronic nature of the heterocyclic ring can influence the preferred orientation of the ring relative to the amide linker.

Table 3: Potential Replacements for the Nitrophenyl Moiety

| Replacement Ring | Key Features | Potential Advantages |

|---|---|---|

| Pyridine | Contains a nitrogen atom (H-bond acceptor). | Can introduce key H-bonding interactions; may improve solubility. |

| Thiophene | Contains a sulfur atom; considered a close bioisostere of phenyl. | Can mimic phenyl interactions while altering electronics and metabolism. nih.gov |

| Pyrazole | Contains two nitrogen atoms; can be H-bond donor and acceptor. | Offers diverse interaction points; can improve binding affinity. |

| Substituted Phenyl | e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl | Allows for fine-tuning of lipophilicity, electronics, and steric bulk. |

Exploration of the Amide Linkage Variations

The amide bond is a central linker that dictates the spatial relationship between the furan and nitrophenyl moieties. It is also a key site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. Modifications to this linker are crucial for probing its role in target binding and for improving metabolic stability.

Modification of the amide nitrogen by replacing the hydrogen with an alkyl (N-alkylation) or acyl (N-acylation) group has profound structural and functional consequences.

N-Alkylation: Introducing a small alkyl group (e.g., methyl) onto the amide nitrogen removes the hydrogen bond donating capability of the N-H group. This is a critical test to determine if this hydrogen bond is essential for biological activity. This modification also increases steric bulk and lipophilicity around the amide bond, which can either enhance activity by filling a hydrophobic pocket or decrease it due to steric clash. In some bioactive carboxamides, N-alkylation has been used to introduce basic amine functionalities, which can form salt bridges and improve pharmacokinetic profiles. nih.gov

N-Acylation: Adding an acyl group (e.g., acetyl) to the amide nitrogen results in a more complex imide structure. This significantly increases steric bulk and alters the electronic nature and rotational freedom around the nitrogen atom. Such modifications are generally less common than N-alkylation but can be explored to drastically change the molecule's conformation. researchgate.net

The amide bond is often susceptible to metabolic cleavage by proteases and amidases. Replacing it with a bioisostere—a different functional group with similar steric and electronic properties—is a widely used strategy to enhance metabolic stability and improve pharmacokinetic properties while retaining biological activity. drughunter.comnih.govnih.gov

Sulfonamide: A sulfonamide (-SO₂NH-) linker is a common non-classical bioisostere for an amide. nih.gov While it maintains a hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens), its geometry and acidity are different from an amide. Sulfonamides are generally more resistant to hydrolysis. Studies directly comparing amide and sulfonamide linkers in bioactive molecules have shown that this substitution can lead to significant improvements in metabolic stability. nih.gov

Urea (B33335): A urea linker (-NHCONH-) expands the central linkage and provides additional hydrogen bond donors and acceptors. It has a different geometry and rotational profile compared to the simple amide. In a series of allosteric modulators, urea derivatives were explored alongside amides and sulfonamides, demonstrating comparable or improved activity and stability profiles. nih.gov

Other Bioisosteres: A wide range of other groups can be considered, including 1,2,3-triazoles and oxadiazoles, which are five-membered heterocyclic rings that mimic the planarity and dipole moment of the amide bond and are significantly more stable to hydrolysis. nih.govhyphadiscovery.com

Table 4: Common Bioisosteric Replacements for the Amide Linkage

| Bioisosteric Linker | Structure | Key Properties |

|---|---|---|

| Sulfonamide | -SO₂NH- | H-bond donor/acceptor; tetravalent sulfur; increased metabolic stability. nih.gov |

| Urea | -NHCONH- | Planar; multiple H-bond donors/acceptors. |

| 1,2,3-Triazole | (Heterocycle) | Aromatic, planar linker; metabolically robust; mimics H-bond acceptor/donor capacity. hyphadiscovery.com |

| 1,3,4-Oxadiazole | (Heterocycle) | Planar, metabolically stable; mimics dipole moment of amide. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are pivotal computational tools in modern drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, these models can elucidate the key structural features that govern their activity, thereby guiding the design of more potent and selective molecules.

Descriptor Calculation and Selection

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. neovarsity.org These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a diverse set of molecular descriptors would be calculated to capture their structural, electronic, and transport properties. neovarsity.orgucsb.edu

These descriptors are broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups. aimspress.com

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric and conformational properties. researchgate.net

Quantum Chemical Descriptors: These describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to molecular reactivity. ucsb.edu

Software such as DRAGON, CODESSA, or PaDEL is commonly employed to calculate a large number of these descriptors. researchgate.net

Following calculation, a crucial step is the selection of the most relevant descriptors. This is necessary to avoid overfitting and to build a robust and interpretable model. neovarsity.org Common techniques for descriptor selection include:

Removal of constant or near-constant variables.

Correlation analysis: Descriptors that are highly inter-correlated are identified, and redundant ones are removed to reduce multicollinearity. researchgate.net

Stepwise regression and genetic algorithms: These are statistical methods used to systematically select a subset of descriptors that best correlate with the biological activity. nih.gov

For instance, in a hypothetical study of this compound analogs, an initial pool of over 1,000 descriptors might be calculated. After the selection process, a much smaller, more manageable set of descriptors would be chosen to build the QSAR model.

Table 1: Examples of Calculated Molecular Descriptors for a Hypothetical Series of this compound Analogs

| Descriptor | Type | Description |

| Mol_Wt | 1D | Molecular Weight |

| LogP | 2D | Octanol-water partition coefficient (lipophilicity) |

| TPSA | 2D | Topological Polar Surface Area |

| n_HBA | 2D | Number of Hydrogen Bond Acceptors |

| n_HBD | 2D | Number of Hydrogen Bond Donors |

| HOMO | Quantum | Energy of the Highest Occupied Molecular Orbital |

| LUMO | Quantum | Energy of the Lowest Unoccupied Molecular Orbital |

| Steric_E | 3D | Steric Energy |

Statistical Model Development and Validation

With a set of relevant descriptors, a mathematical model is developed to link these descriptors to the observed biological activity (e.g., IC50 or EC50 values). Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). neovarsity.org

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. neovarsity.org

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. neovarsity.org

Once a model is developed, it must be rigorously validated to ensure its robustness and predictive capability. nih.gov Validation is typically performed using both internal and external methods:

Internal Validation: This assesses the stability and robustness of the model using the same dataset on which it was trained. A common technique is cross-validation , particularly the leave-one-out (LOO) method, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric here.

External Validation: The model's true predictive power is assessed using an external test set – a subset of compounds that were not used in the model development. nih.gov The predictive correlation coefficient (R²pred) is calculated for this set.

A statistically robust and predictive QSAR model is generally characterized by high values of the squared correlation coefficient (R²), q², and R²pred. rsc.orgnih.gov

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Analogs

| Parameter | Value | Description |

| N | 30 | Number of compounds in the dataset |

| N_train | 24 | Number of compounds in the training set |